molecular formula C11H10ClN5O B4603650 2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B4603650
M. Wt: 263.68 g/mol
InChI Key: YQNBEMCPACPVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a tetrazole ring and a chloro group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-(prop-2-en-1-yl)-2H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new benzamide derivatives with different substituents.

    Oxidation/Reduction: Modified tetrazole rings with altered oxidation states.

    Addition: New compounds with extended carbon chains or additional functional groups.

Scientific Research Applications

2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Investigation of its properties for use in advanced materials, such as polymers or coatings.

    Biological Studies: Examination of its interactions with biological macromolecules, which could lead to the development of new biochemical tools or probes.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with specific targets. The chloro group and prop-2-en-1-yl substituent can further influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure with a methoxy group instead of a tetrazole ring.

    4-methoxy-N-(prop-2-yn-1-yl)benzamide: Features a methoxy group and a prop-2-yn-1-yl substituent.

Uniqueness

2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNBEMCPACPVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Reactant of Route 6
2-chloro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.